Product packaging for 2-Oxo-3H-oxazolo[4,5-h]quinoline(Cat. No.:)

2-Oxo-3H-oxazolo[4,5-h]quinoline

Cat. No.: B8527028
M. Wt: 186.17 g/mol
InChI Key: ADUUMUIYOPOCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-3H-oxazolo[4,5-h]quinoline is a chemical compound with the molecular formula C10H6N2O2 . It features a complex fused heterocyclic structure, comprising an oxazolone ring annulated to a quinoline scaffold. This structure is of significant interest in medicinal chemistry research due to the known pharmacological activities of related quinoline and oxazoloquinoline derivatives. Compounds with similar structural frameworks have been investigated for a range of biological activities. For instance, closely related oxazoloquinoline structures have been identified as possessing anti-allergic properties, demonstrating potent activity in models such as the Rat Passive Cutaneous Anaphylaxis (PCA) screen and as inhibitors of histamine release from rat mast cells . Furthermore, the quinoline core is a privileged structure in drug discovery, with numerous derivatives exhibiting potent anticancer, antibacterial, anti-inflammatory, and antimalarial activities . The specific properties and mechanisms of action for this compound are an active area of scientific investigation, and researchers are encouraged to consult the current literature for the latest findings. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O2 B8527028 2-Oxo-3H-oxazolo[4,5-h]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

3H-[1,3]oxazolo[4,5-h]quinolin-2-one

InChI

InChI=1S/C10H6N2O2/c13-10-12-7-4-3-6-2-1-5-11-8(6)9(7)14-10/h1-5H,(H,12,13)

InChI Key

ADUUMUIYOPOCGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)NC(=O)O3)N=C1

Origin of Product

United States

Structure Activity Relationship Sar Studies of Oxazoloquinoline Derivatives

Influence of Substituent Variation on Biological Activity

The biological activity of oxazoloquinoline derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. Researchers have explored these effects to optimize the pharmacological profile of this class of compounds.

Positional Effects of Functional Groups on the Oxazoloquinoline Core

Systematic modifications of the 1,3-oxazolo[4,5-h]quinoline core have revealed that the placement of functional groups is a critical determinant of antiallergic activity. In a key study, a series of derivatives were synthesized and evaluated for their ability to inhibit antigen-induced histamine (B1213489) release. The parent compound, 1,3-oxazolo[4,5-h]quinoline, was found to be inactive. However, the introduction of a carboxylic acid methyl ester at the 2-position led to a significant increase in potency. nih.gov

Further investigation into the substitution pattern on the quinoline (B57606) ring demonstrated that activity is sensitive to the location of these groups. For instance, moving a methoxy (B1213986) group from the 7-position to the 8-position resulted in a notable change in biological response, underscoring the importance of the substitution pattern for optimal interaction with the biological target.

Impact of Halogenation on Bioactivity

The introduction of halogen atoms to the oxazoloquinoline scaffold has been shown to be a particularly effective strategy for enhancing biological activity. In the context of antiallergic agents, the addition of a chlorine atom at the 5-position of the 1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester resulted in the most potent compound of the series. nih.gov This derivative, known as quazolast, exhibited a tenfold increase in potency compared to the non-halogenated analog in inhibiting histamine release. nih.gov

The significant enhancement in activity upon halogenation suggests that the electronic and steric properties of the halogen atom at this specific position play a crucial role in the compound's interaction with its molecular target.

Role of Aromatic and Heteroaromatic Substituents

The attachment of aromatic and heteroaromatic moieties to the oxazoloquinoline core can significantly modulate biological activity, particularly in the context of antimicrobial and antitubercular properties. In a study on 1,3-oxazolo[4,5-c]quinoline derivatives, the presence of various aryl and heteroaryl substituents at the 2-position was investigated. nih.gov

Several compounds with substituted phenyl rings at this position demonstrated potent activity against Mycobacterium tuberculosis. nih.gov For example, derivatives bearing a 4-chlorophenyl or a 3,5-dimethylphenyl group at the 2-position of the oxazolo[4,5-c]quinolin-2-amine scaffold were found to have significant antitubercular activity. researchgate.net These findings highlight the importance of the electronic and steric nature of the aromatic substituent in determining the antimicrobial spectrum and potency.

Key Structural Features for Modulating Specific Biological Responses

Significance of Nitrogen Atoms in Binding

The nitrogen atoms within the quinoline and oxazole (B20620) rings are of paramount importance for the biological activity of this class of compounds. The lone pair of electrons on the quinoline nitrogen can act as a hydrogen bond acceptor, forming a key interaction with the biological target. nih.gov This interaction is often pivotal for the stabilization of the ligand-protein complex. nih.gov

Compound Names Table

Compound Name
2-Oxo-3H-oxazolo[4,5-h]quinoline
Quazolast (5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester)
1,3-Oxazolo[4,5-h]quinoline
1,3-Oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester
1,3-Oxazolo[4,5-c]quinoline
2-(4-Chlorophenyl)- nih.govarabjchem.orgoxazolo[4,5-c]quinolin-2-amine
N-(3,5-Dimethylphenyl)-4-(4-fluorophenyl) nih.govarabjchem.orgoxazolo[4,5-c]quinolin-2-amine

Biological Activity Data Table

Spatial Relationships between Pharmacophoric Elements

The spatial arrangement of key pharmacophoric elements within the this compound scaffold is critical for its interaction with biological targets. Analysis of SAR data points to several key spatial considerations:

Planarity and Aromaticity: The fused tricyclic system of the oxazolo[4,5-h]quinoline core provides a largely planar and aromatic surface. This planarity is often crucial for enabling effective π-π stacking interactions with aromatic amino acid residues within a protein's binding pocket.

Hydrogen Bonding Regions: The presence of the oxo group at the 2-position and the nitrogen atom within the quinoline ring introduces key hydrogen bond donor and acceptor sites. The spatial orientation of these groups dictates the potential for forming specific hydrogen bond networks with a biological target.

Substituent Vector Space: The positions amenable to substitution on the quinoline and oxazole rings project into distinct vectors in three-dimensional space. The biological activity of derivatives is highly dependent on the nature and orientation of substituents at these positions, suggesting that they interact with specific sub-pockets of a receptor. For instance, substitution at the 5-position of the quinoline ring appears to be particularly sensitive to steric and electronic factors, indicating a spatially constrained binding region.

Comparative SAR Analysis with Related Fused Quinoline Systems

A study on a series of 1,3-oxazolo[4,5-h]quinolines revealed important SAR trends for antiallergic activity. nih.gov While not identical to the 2-oxo variant, these findings offer valuable insights. For instance, the introduction of a methyl ester of a carboxylic acid at the 2-position of the oxazole ring was found to be a key determinant of potency. nih.gov

The following table summarizes the SAR data for a series of 1,3-oxazolo[4,5-h]quinoline derivatives, which can be used for a comparative understanding.

CompoundRR1R2In Vitro IC50 (µM)In Vivo ED50 (mg/kg, ip)
1a HHH>100>100
2a CO2CH3HH1.010
3a HClH1030
4a CO2CH3ClH0.30.1
5a CO2CH3HCl3.01.0

Data sourced from Musser et al., 1985. nih.gov

From this data, it is evident that the presence of a carboxymethyl group at the 2-position significantly enhances activity compared to an unsubstituted analog. Furthermore, a chloro substituent at the 5-position (R1) leads to a notable increase in both in vitro and in vivo potency, whereas a chloro group at the 7-position (R2) is less favorable. nih.gov This suggests that the electronic and steric properties of substituents on the quinoline ring, in combination with the features of the oxazole ring, play a crucial role in the biological activity of this class of compounds.

When compared to other fused systems like oxazolo[4,5-g]quinazolines, which have been investigated as EGFR inhibitors, the nature and position of the fused ring are critical. nih.gov For instance, in the quinazoline (B50416) series, substitutions at the 1 and 8-positions are key for activity. nih.gov Similarly, studies on oxazolo[4,5-c]quinolinone analogs as interleukin-33 inhibitors have highlighted the importance of specific alkylation patterns on the quinolinone nitrogen for binding. korea.ac.kr This underscores that while the quinoline core is a common feature, the specific arrangement of the fused heterocyclic ring and its substitution patterns dictate the ultimate biological target and potency.

Mechanistic Investigations and Biological Target Identification

Broad Spectrum of Biological Activities Associated with Oxazoloquinolines and Related Fused Quinolines

Oxazoloquinolines and their structural relatives, the fused quinolines, exhibit a remarkable diversity of pharmacological effects. This has spurred extensive research into their synthesis and biological evaluation. nih.govacs.orgtandfonline.comresearchgate.net The fusion of an oxazole (B20620) ring to the quinoline (B57606) framework creates a unique chemical entity with the potential to interact with various biological targets, leading to a wide array of therapeutic possibilities.

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of new antitubercular agents. nih.gov Fused quinoline derivatives, including those with an oxazole ring, have shown promise in this area.

Some synthetic quinoline derivatives have been identified as inhibitors of Mtb DNA gyrase, an essential enzyme for DNA replication in bacteria. mdpi.com For instance, a series of nih.govacs.orgtandfonline.comtriazolo[4,5-h]quinolones were evaluated for their anti-TB activity against the H37Rv strain and clinically isolated MDR strains of M. tuberculosis. Certain derivatives exhibited potent activity, highlighting the potential of the fused quinoline scaffold in combating drug-resistant TB. Specifically, some 3-methyl-9-substituted-6-oxo-6,9-dihydro-3H- nih.govacs.orgtandfonline.com-triazolo[4,5-h]quinolone-carboxylic acids and their esters have been reported as a new class of anti-infective agents against MDR Mycobacterium tuberculosis.

Furthermore, mefloquine, a quinoline methanol (B129727) derivative, has been modified to create new oxazolidine (B1195125) derivatives with significant antitubercular activity. This indicates that the quinoline nucleus is a valuable starting point for developing novel anti-TB drugs. researchgate.net

In a recent study, 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives were identified as antitubercular agents that inhibit the InhA enzyme, which is crucial for the survival of Mycobacterium tuberculosis. One of the synthesized compounds with a 4-bromo substituent on the phenyltriazole ring showed the most potent antitubercular effects against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 15 µg/mL.

A series of tetrahydrobenzo[h]quinoline derivatives have also been evaluated for their antitubercular activity. Some of these compounds showed good activity against sensitive Mycobacterium tuberculosis in a low micromolar range and were also tested against MDR and XDR strains.

Table 1: Antitubercular Activity of Selected Fused Quinoline Derivatives

Compound ClassTarget/StrainActivity
nih.govacs.orgtandfonline.comTriazolo[4,5-h]quinolonesM. tuberculosis H37Rv and MDR strainsPotent activity against both sensitive and resistant strains.
Mefloquine-oxazolidine derivativesMycobacterium tuberculosisExhibited significant antitubercular activity.
2-(N-aryl-1,2,3-triazol-4-yl) quinolinesM. tuberculosis (InhA enzyme)MIC value of 15 µg/mL for the 4-bromo substituted derivative.
Tetrahydrobenzo[h]quinolinesSensitive, MDR, and XDR M. tuberculosisGood activity in the low micromolar range against sensitive strains.

Beyond their antitubercular effects, oxazoloquinolines and related fused quinolines have demonstrated broader antimicrobial properties. The quinoline nucleus is a versatile scaffold that allows for structural modifications, leading to a wide spectrum of biological actions. researchgate.net

In terms of antibacterial activity, oxazolidinones, which share a core structural feature with oxazoloquinolines, are a class of synthetic antibacterial agents effective against Gram-positive bacteria. They work by a unique mechanism, inhibiting bacterial protein synthesis at the initiation step. Novel oxazolidinone derivatives with fused heterocyclic C-rings have shown potent antibacterial activity, even against linezolid-resistant strains. For example, a series of novel 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones were synthesized and tested for their antibacterial activity, with some compounds showing potent activity against Proteus vulgaris and Bacillus subtilis.

Regarding antifungal activity, certain quinoline derivatives have shown selective action against different fungal species. researchgate.net For instance, some derivatives were active against Candida species, while others demonstrated efficacy against filamentous fungi. researchgate.net This selectivity suggests that specific structural features of the quinoline ring can be tuned to target different fungal pathogens. researchgate.net Quinoline-based hydroxyimidazolium hybrids have also been prepared and evaluated against a panel of clinically important fungal and bacterial pathogens, with some hybrids showing remarkable antifungal activity against Cryptococcus neoformans.

Table 2: Antimicrobial Activity of Selected Fused Quinoline Derivatives

Compound ClassTarget OrganismKey Findings
Fused Heterocyclic OxazolidinonesGram-positive bacteria (including linezolid-resistant strains)Potent antibacterial activity.
3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-onesProteus vulgaris, Bacillus subtilisPotent antibacterial activity.
Quinoline DerivativesCandida spp., Filamentous fungiSelective antifungal action. researchgate.net
Quinoline-based hydroxyimidazolium hybridsCryptococcus neoformansRemarkable antifungal activity.

The quest for novel anticancer agents has led to the exploration of a multitude of heterocyclic compounds, with oxazoloquinolines and fused quinolines showing significant promise. These compounds exert their anticancer effects through various mechanisms, including the inhibition of DNA replication and the targeting of specific enzymes involved in cancer progression.

Several studies have highlighted the cytotoxic potential of oxazoloquinoline derivatives against various cancer cell lines. For instance, a series of oxazolo and oxazinoquinolinone derivatives were synthesized, and selected products were screened for their anticancer activity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. nih.gov Similarly, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been designed and evaluated for their cytotoxic activity against a panel of human cancer cell lines, including lung, breast, and colon cancer.

Fused tetracyclic quinoline derivatives have been shown to exhibit potent antitumor activities both in vitro and in vivo. acs.org Their mechanism of action is linked to their ability to intercalate DNA and induce topoisomerase II dependent DNA cleavage. acs.org The hybridization of quinolines with other pharmacophoric moieties, such as chalcones, has also been a successful strategy to develop potent anticancer agents. tandfonline.com

Furthermore, 3H-pyrazolo[4,3-f]quinoline-based kinase inhibitors have demonstrated potent activities against acute myeloid leukemia (AML) cell lines. These compounds were found to be potent inhibitors of the FLT3 kinase and its mutant forms, which are implicated in the proliferation of AML cells.

Table 3: Anticancer Activity of Selected Fused Quinoline Derivatives

Compound ClassCancer Cell Line(s)Mechanism of Action/Key Findings
Oxazolo and Oxazinoquinolinone DerivativesHepG-2, MCF-7Antiproliferative activity. nih.gov
Fused Tetracyclic QuinolinesP388 leukemia, M5076 sarcoma, B16 melanoma, colon 38 carcinomaDNA intercalation and topoisomerase II inhibition. acs.org
Quinoline-Chalcone HybridsA2780, MCF-7, A-549, A375Potent activity against various cancer cell lines. tandfonline.com
3H-Pyrazolo[4,3-f]quinoline-Based Kinase InhibitorsAcute Myeloid Leukemia (AML)Potent inhibition of FLT3 kinase.

A series of 1,3-oxazolo[4,5-h]quinolines have been synthesized and evaluated for their antiallergic activities. nih.gov These compounds were tested as inhibitors of antigen-induced histamine (B1213489) release from rat peritoneal mast cells and as inhibitors of IgE-mediated passive cutaneous anaphylaxis (PCA) in rats. nih.gov

One of the most potent compounds in this series was identified as 5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester. This compound exhibited an IC50 of 0.3 µM in the histamine release assay and an ED50 of 0.1 mg/kg in the PCA test when administered intraperitoneally. nih.gov Notably, this compound was found to be orally active as an inhibitor of the PCA test, with an ED50 of 0.5 mg/kg. nih.gov

Table 4: Antiallergic Activity of 1,3-Oxazolo[4,5-h]quinolines

CompoundAssayPotency
5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl esterInhibition of antigen-induced histamine release (in vitro)IC50 = 0.3 µM nih.gov
5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl esterPassive Cutaneous Anaphylaxis (PCA) in rat (intraperitoneal)ED50 = 0.1 mg/kg nih.gov
5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl esterPassive Cutaneous Anaphylaxis (PCA) in rat (oral)ED50 = 0.5 mg/kg nih.gov

Multidrug resistance (MDR) is a major obstacle to the success of cancer chemotherapy. One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells.

Quinoline derivatives have been investigated for their potential to modulate the activity of these efflux pumps. By inhibiting the function of P-gp and other ABC transporters, these compounds can restore the sensitivity of resistant cancer cells to anticancer drugs. The development of potent and specific inhibitors of these transporters is a crucial strategy to overcome chemoresistance. While specific studies on 2-Oxo-3H-oxazolo[4,5-h]quinoline as an MDR modulator are not widely available, the broader class of quinolines has shown promise in this area.

Cholinesterase inhibitors are drugs that prevent the breakdown of the neurotransmitter acetylcholine (B1216132). This action increases the levels of acetylcholine in the brain and is a therapeutic strategy for conditions such as Alzheimer's disease.

Some quinoline-based compounds have been explored as cholinesterase inhibitors. For example, novel guanidine-based histamine H3 receptor antagonists, which also incorporate a quinoline-like structure, have been synthesized and shown to have a moderate inhibitory effect on butyrylcholinesterase (BuChE). This dual activity suggests the potential for developing multi-target-directed ligands for complex neurodegenerative diseases. While direct evidence for cholinesterase inhibition by this compound is limited, the quinoline scaffold is a recognized pharmacophore in the design of cholinesterase inhibitors.

Elucidation of Molecular Mechanisms of Action

The biological activities of this compound and its related analogs stem from their interactions with a variety of cellular components and pathways. Research has focused on several key mechanisms, including enzyme inhibition, receptor binding, and interference with fundamental cellular processes.

Derivatives of the quinoline and oxazolo-quinoline core have been identified as potent inhibitors of several critical enzymes implicated in disease pathogenesis.

DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. nih.gov Certain quinolone derivatives have been shown to inhibit the ATPase activity of the DNA gyrase B subunit (GyrB), which is essential for DNA replication and repair. For instance, a novel 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative demonstrated potent activity against Escherichia coli DNA gyrase with an IC₅₀ value of 0.0017 µM. researchgate.net Similarly, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as potent GyrB inhibitors, with one compound achieving an IC₅₀ of 0.28 µM. nih.gov Another study reported a quinoline derivative with significant inhibitory activity against DNA gyrase, showing an IC₅₀ value of 3.39 μM. nih.gov These findings highlight the potential of the quinolone scaffold in developing new antibacterial agents that can combat resistant strains. researchgate.net

c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, invasion, and angiogenesis. Dysregulation of the c-Met pathway is linked to various cancers. Certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been developed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. nih.gov Some of these compounds exhibit inhibitory activity in the nanomolar range against both enzymes, representing a promising strategy to overcome therapeutic resistance. nih.gov However, the metabolism of these quinoline-containing inhibitors by aldehyde oxidase can be a challenge, with factors like electron-donating groups on the quinoline ring influencing their metabolic stability. nih.gov

Lanosterol (B1674476) 14α-Demethylase (CYP51): This enzyme is a key component of the cholesterol biosynthesis pathway in humans and the ergosterol (B1671047) biosynthesis pathway in fungi. rsc.orgnih.gov Inhibition of CYP51 is the mechanism of action for azole antifungal drugs. nih.gov Novel 32-functionalised lanost-7-en-3-ols have been synthesized and shown to be powerful inhibitors of this enzyme. rsc.org A 32-carboxylic acid derivative of lanosterol was found to inhibit lanosterol 14α-demethylase with 50% inhibition at a concentration of 2 nM. nih.gov The selectivity of inhibitors for the fungal versus the human enzyme is a critical factor in drug design to minimize side effects. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain. nih.govnih.gov A series of quinoline-O-carbamate derivatives has been evaluated for this purpose. The position of the carbamate (B1207046) fragment on the quinoline ring was found to be critical for activity and selectivity. Compounds with the carbamate at the 5-position acted as potent dual AChE/BuChE inhibitors, with one derivative showing IC₅₀ values of 1.3 µM and 0.81 µM, respectively. nih.gov

Table 1: Enzyme Inhibitory Activity of Selected Quinolone Derivatives

Derivative Class Target Enzyme IC₅₀ Value Reference
8-(Methylamino)-2-oxo-1,2-dihydroquinoline E. coli DNA Gyrase 0.0017 µM researchgate.net
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide S. aureus GyrB 0.28 µM nih.gov
Quinolone Derivative 14 DNA Gyrase 3.39 µM nih.gov
3-Substituted Quinazoline-2,4(1H,3H)-dione (Compound 4b) c-Met Kinase 0.084 µM nih.gov
3-Substituted Quinazoline-2,4(1H,3H)-dione (Compound 4b) VEGFR-2 0.052 µM nih.gov
Quinololine-O-carbamate (Compound 3f) eeAChE 1.3 µM nih.gov
Quinololine-O-carbamate (Compound 3f) eqBuChE 0.81 µM nih.gov

The therapeutic effects of oxazolo-quinoline derivatives are also mediated through their binding to specific receptors. Molecular modeling and structural analysis have provided insights into these interactions at the atomic level.

Epidermal Growth Factor Receptor (EGFR): Oxazolo[4,5-g]quinazoline-2(1H)-one derivatives have been identified as potential EGFR inhibitors. nih.gov Docking studies suggest that these compounds bind to the ATP-binding site of the EGFR kinase domain, forming crucial hydrogen bond interactions with the backbone atoms of key residues such as Met793, similar to the established inhibitor Gefitinib. nih.gov

Neuropeptide S Receptor (NPSR): A series of oxazolo[3,4-a]pyrazine derivatives have been developed as potent NPSR antagonists. unife.it Molecular modeling studies predict that these antagonists bind within the receptor, where a protonated guanidine (B92328) group can form an ionic interaction with the D274 residue side chain, and other parts of the molecule form interactions with residues like F185 and W198. unife.it

Interleukin-33 (IL-33): Oxazolo[4,5-c]-quinolinone analogs have been designed as the first small-molecule inhibitors of the alarmin cytokine IL-33. korea.ac.kr These compounds are reported to bind to a hydrophobic pocket on IL-33, potentially blocking its interaction with its receptor, ST2. NMR studies confirmed that these analogs interact with key amino acid residues, such as Glu 121, within this pocket. korea.ac.kr

Beyond direct enzyme inhibition, certain quinolone derivatives exert their effects by disrupting the fundamental processes of DNA synthesis and cell division, often leading to cell cycle arrest and apoptosis in cancer cells.

Compounds that inhibit DNA synthesis can induce chromosome aberrations. nih.gov This can occur through direct interaction with DNA or through indirect mechanisms. For example, some non-mutagenic chemicals can suppress DNA synthesis at toxic concentrations, leading to such aberrations. nih.gov

In the context of cancer therapy, novel (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives have been shown to possess significant antiproliferative activity. mdpi.com One of the most active compounds in this series, with an IC₅₀ of 1.2 µM against the MCF-7 breast cancer cell line, was found to induce cell cycle arrest at the G2/M phase. This arrest was supported by the activation of caspases and changes in the levels of apoptotic regulatory proteins, indicating that the compound triggers programmed cell death. mdpi.com

P-glycoprotein (P-gp) is a transmembrane efflux pump that actively transports a wide variety of hydrophobic compounds out of cells. researchgate.nettg.org.au This action is a major cause of multidrug resistance (MDR) in cancer, as it reduces the intracellular concentration of chemotherapeutic drugs. nih.gov

P-gp functions as an ATP-driven pump, and its substrates are typically hydrophobic molecules that first partition into the cell membrane before interacting with the transporter. researchgate.netnih.gov Various compounds, including drugs, chemosensitizers, and peptides, can interact with P-gp as substrates or inhibitors. nih.gov Inhibiting P-gp can increase the bioavailability and efficacy of susceptible drugs. tg.org.auresearchgate.net While specific studies on this compound are limited, its hydrophobic nature suggests a potential for interaction with P-gp. The interaction of compounds with P-gp can be complex, with some acting as competitive inhibitors of drug transport. researchgate.net This suggests that quinoline-based structures could potentially modulate the activity of this important efflux pump, an area that warrants further investigation.

Research into oxazolo-quinoline derivatives has also uncovered mechanisms of action that fall outside the traditional categories. These novel mechanisms open up new avenues for therapeutic intervention.

One such example is the inhibition of the cytokine Interleukin-33 (IL-33) by oxazolo[4,5-c]-quinolinone analogs. korea.ac.kr IL-33 is an "alarmin" cytokine involved in asthma and allergic responses. By developing small molecules that bind to IL-33 and block its signaling, a new anti-inflammatory strategy is presented. The most potent compound from this series inhibited IL-33-stimulated IL-6 production with a maximal inhibition of 97.2%. korea.ac.kr This represents a targeted, non-traditional approach to modulating specific inflammatory pathways.

A series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized and evaluated for their antioxidant and antiproliferative activities. nih.gov Several of these compounds displayed promising radical scavenging activity in the DPPH assay. At a concentration of 10 µM, the two most active compounds showed 70.6% and 73.5% DPPH radical scavenging, respectively, which is comparable to the 77.6% scavenging activity of the standard antioxidant, Trolox. nih.gov This antioxidant capability may complement their other mechanisms of action, such as enzyme inhibition, in a multi-target therapeutic approach. nih.gov

Computational and Biophysical Studies in Oxazoloquinoline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is instrumental in understanding how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or nucleic acid.

Prediction of Binding Modes and Conformations within Active Sites

Molecular docking simulations are crucial for visualizing the plausible binding orientations of a ligand within the active site of a target protein. For instance, in studies of related quinoline (B57606) derivatives, docking has been used to predict how these molecules fit into the binding pockets of enzymes like epidermal growth factor receptor (EGFR) and acetylcholinesterase. libretexts.org The process involves generating a multitude of possible conformations of the ligand and positioning them within the receptor's binding site. Scoring functions are then employed to rank these poses, with the top-scoring poses representing the most likely binding modes. nih.gov For example, in a study on oxazolo[4,5-g]quinazoline-2(1H)-one derivatives as EGFR inhibitors, Glide docking was used to screen a large number of compounds, and the top 30 molecules with the best scores were selected for further analysis. nih.gov This initial screening is vital for prioritizing compounds for synthesis and biological testing.

Elucidation of Intermolecular Forces (e.g., Hydrogen Bonds, Van der Waals Interactions)

A critical output of molecular docking is the detailed map of intermolecular interactions that stabilize the ligand-receptor complex. These forces include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The strength and geometry of these interactions are key determinants of a ligand's binding affinity and selectivity. For example, the hydrogen atom attached to a highly electronegative atom can form a strong hydrogen bond with a lone pair of electrons on another electronegative atom. libretexts.org In the context of oxazole (B20620) compounds, docking studies have revealed stable hydrogen bonding within the binding pocket of proteins, supplemented by weaker hydrophobic and van der Waals interactions. nih.gov The table below illustrates typical intermolecular interactions identified in docking studies of related heterocyclic compounds.

Interaction TypeDonor/Acceptor AtomsTypical Distance (Å)
Hydrogen BondO-H···N, N-H···O1.8 - 3.5
HydrophobicCarbon-based moieties3.0 - 4.5
Van der WaalsAll atomsVariable
π-π StackingAromatic rings3.5 - 4.0

This table presents generalized data from studies on related heterocyclic compounds to illustrate the types of interactions elucidated through molecular docking.

Binding Affinity Predictions

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or a docking score. A more negative binding energy generally indicates a more favorable binding interaction. For instance, in a study of thiopyrano[2,3-b]quinoline derivatives, the predicted binding affinities ranged from -5.3 to -6.1 kcal/mol. nih.gov Another study on oxazole derivatives docked against a heme-binding protein reported binding affinities ranging from -9.4 to -11.3 kcal/mol, which were more favorable than those of standard drugs used for comparison. nih.gov These predictions, while not always perfectly correlated with experimental values, are invaluable for ranking and prioritizing compounds in the early stages of drug discovery.

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)
Thiopyrano[2,3-b]quinoline derivativesCB1a-5.3 to -6.1 nih.gov
Oxazole derivativesHeme-binding protein-9.4 to -11.3 nih.gov
Thiazolo-[2,3-b]quinazolinone derivativesEGFR-TKD-8.26 researchgate.net

This table provides examples of binding affinity predictions from molecular docking studies on related heterocyclic systems.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for understanding the intrinsic electronic and structural properties of a molecule like 2-Oxo-3H-oxazolo[4,5-h]quinoline.

DFT calculations can provide insights into the distribution of electrons within a molecule, which is fundamental to its reactivity and intermolecular interactions. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For instance, in a study of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, the HOMO-LUMO energy gaps for the most active compounds were calculated to be between 4.35 and 4.48 eV. nih.gov

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how a molecule will interact with other molecules, including biological targets.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational stability of the ligand-receptor complex and the dynamics of the binding process.

In the context of oxazoloquinoline research, MD simulations can be used to assess whether a binding mode predicted by docking is stable over a period of nanoseconds. For example, MD simulations of oxazolo[4,5-g]quinazoline-2(1H)-one derivatives complexed with EGFR confirmed that the protein-ligand complexes remained stable throughout the simulation. The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored during the simulation to assess stability. A stable RMSD profile suggests that the complex has reached equilibrium and the binding mode is maintained.

MD simulations also allow for the study of the flexibility of both the ligand and the protein, which is not fully accounted for in rigid-receptor docking. The root-mean-square fluctuation (RMSF) of individual amino acid residues can be calculated to identify regions of the protein that become more or less flexible upon ligand binding. This dynamic information provides a more realistic and detailed understanding of the ligand-target interaction. In a study of thiazolo-[2,3-b]quinazolinone derivatives, MD simulations were conducted to validate the docking results and assess the stability of the compounds in the active site of the EGFR tyrosine kinase domain. researchgate.net

Q & A

Q. What synthetic methodologies are commonly used to prepare 2-Oxo-3H-oxazolo[4,5-h]quinoline, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves mixed aldol condensation followed by annelation. For example, 1-oxo-1,2,3,4-tetrahydrocarbazole reacts with 2-chloro-3-formylquinoline under reflux conditions in ethanol with catalytic piperidine to form intermediate 3. Subsequent treatment with hydroxylamine hydrochloride or hydrazine hydrate introduces the oxazolo or pyrazolino ring systems . Key Parameters :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature : Reflux (~80°C) ensures complete cyclization.
  • Catalysts : Piperidine or acetic acid accelerates aldol condensation.
  • Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >70% purity.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and oxazolo ring vibrations (C–O–C) at 1250–1300 cm⁻¹ .
  • ¹H NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm) and NH protons (δ 10–12 ppm, broad). Coupling patterns distinguish fused ring systems.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight. Fragmentation patterns help confirm annelation.
    Data Cross-Validation : Discrepancies (e.g., unexpected NH signals) require X-ray crystallography for definitive structural assignment .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides bond lengths, angles, and π-π stacking interactions critical for reactivity analysis. For example:
ParameterValue
Space groupP21/n
Unit cell dimensionsa = 16.8486 Å, b = 8.1171 Å, c = 19.9901 Å
β angle113.906°
π-π stacking distance3.339 Å

These parameters reveal planarity and electronic delocalization, influencing redox properties and binding affinities .

Q. What strategies mitigate degradation of this compound under physiological conditions?

  • Methodological Answer :
  • pH Stabilization : Use phosphate-buffered saline (pH 7.4) to prevent hydrolysis of the oxazolo ring.
  • Temperature Control : Store solutions at 4°C in amber vials to avoid photodegradation.
  • Lyophilization : Improves long-term stability by reducing water-mediated decomposition .

Q. How can computational models predict the bioactivity of this compound analogs?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electron-rich sites for electrophilic attack.
  • Molecular Docking : Screens against targets (e.g., DNA topoisomerases) using AutoDock Vina.
  • QSAR Models : Correlate substituent effects (e.g., chloro or methoxy groups) with antimicrobial IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and mass spectrometry data for oxazoloquinoline derivatives?

  • Methodological Answer :
  • Scenario : NMR suggests a mono-substituted product, but mass spectrometry indicates a dimer.
  • Resolution :

Repeat synthesis under inert atmosphere to exclude oxidation.

Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns.

Perform 2D NMR (COSY, HSQC) to verify coupling networks and rule out impurities .

Biological Activity Evaluation

Q. What in vitro assays are suitable for assessing the antimicrobial activity of this compound?

  • Methodological Answer :
  • Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • MIC Determination : Use broth microdilution (concentration range: 1–100 µg/mL).
  • Mechanistic Studies : Fluorescence-based assays (e.g., ethidium bromide displacement) evaluate DNA intercalation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.